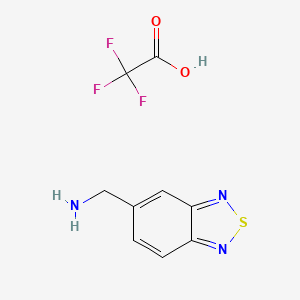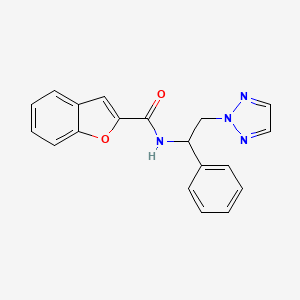
1-Bromo-2,7-diméthoxynaphtalène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a bromine atom at the 1 position
Applications De Recherche Scientifique
1-Bromo-2,7-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s structure is present in several biologically active molecules, making it a potential candidate for drug discovery and development.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
Target of Action
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and its biological targets could be diverse and context-dependent .
Mode of Action
Brominated derivatives of naphthalene have been used in various chemical reactions, including grignard reactions . In these reactions, the bromine atom on the naphthalene ring can be replaced by a magnesium atom, forming a Grignard reagent . This reagent can then react with various other compounds, potentially leading to changes in cellular processes .
Biochemical Pathways
Naphthalene and its derivatives are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Result of Action
As a derivative of naphthalene, it may share some of the biological activities of naphthalene, which include cytotoxicity and potential carcinogenicity . The specific effects of this compound could be different due to the presence of bromine and methoxy groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,7-dimethoxynaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,7-dimethoxynaphthalene can be synthesized through the selective bromination of 2,7-dimethoxynaphthalene. The reaction typically involves treating 2,7-dimethoxynaphthalene with bromine (Br2) in the presence of a suitable solvent such as methylene chloride at room temperature. The bromination occurs selectively at the 1 position, yielding 1-Bromo-2,7-dimethoxynaphthalene with high efficiency .
Industrial Production Methods: While specific industrial production methods for 1-Bromo-2,7-dimethoxynaphthalene are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and bromine concentration are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions to introduce new functional groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation of methoxy groups.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Substitution Products: Formation of new carbon-carbon bonds with various functional groups.
Oxidation Products: Quinones derived from the oxidation of methoxy groups.
Reduction Products: Dehalogenated compounds where the bromine atom is replaced by hydrogen.
Comparaison Avec Des Composés Similaires
1-Bromo-2,3-dimethoxynaphthalene: Similar structure with methoxy groups at the 2 and 3 positions.
1-Bromo-2-methoxynaphthalene: Contains a single methoxy group at the 2 position.
Uniqueness: 1-Bromo-2,7-dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and potential applications. The presence of two methoxy groups at the 2 and 7 positions provides distinct electronic and steric effects compared to other brominated naphthalene derivatives.
Conclusion
1-Bromo-2,7-dimethoxynaphthalene is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science. Understanding its preparation methods, chemical reactivity, and applications can pave the way for further exploration and utilization of this compound in innovative research and industrial applications.
Propriétés
IUPAC Name |
1-bromo-2,7-dimethoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOLBKUHCXXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2502445.png)



![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
